2,4,6-Tribromophenyl 5-bromopentanoate
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Overview
Description
2,4,6-Tribromophenyl 5-bromopentanoate is a brominated organic compound It is a derivative of phenol and is characterized by the presence of bromine atoms at the 2, 4, and 6 positions on the phenyl ring, as well as a bromopentanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 5-bromopentanoate typically involves the bromination of phenol followed by esterification. The process begins with the controlled reaction of elemental bromine with phenol to produce 2,4,6-tribromophenol . This intermediate is then reacted with 5-bromopentanoic acid in the presence of a suitable catalyst to form the ester bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 5-bromopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
2,4,6-Tribromophenyl 5-bromopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl 5-bromopentanoate involves its interaction with molecular targets through its brominated phenyl ring and ester group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A precursor to 2,4,6-Tribromophenyl 5-bromopentanoate, used as a fungicide and wood preservative.
Tetrabromobisphenol A (TBBPA): Another brominated compound used as a flame retardant.
Hexabromocyclododecane (HBCD): A brominated flame retardant with similar applications.
Uniqueness
This compound is unique due to its specific structure, which combines a brominated phenyl ring with a bromopentanoate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
300381-09-3 |
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Molecular Formula |
C11H10Br4O2 |
Molecular Weight |
493.81 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 5-bromopentanoate |
InChI |
InChI=1S/C11H10Br4O2/c12-4-2-1-3-10(16)17-11-8(14)5-7(13)6-9(11)15/h5-6H,1-4H2 |
InChI Key |
KNROLIWSTVGQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)CCCCBr)Br)Br |
Origin of Product |
United States |
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